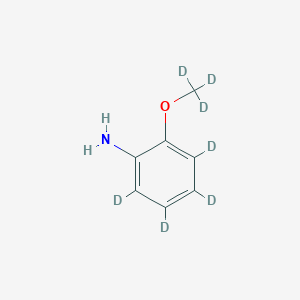

o-Anisidine-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-Anisidine-d7 is a stable isotope-labelled compound . It is also known as 2-Methoxy-d3-aniline-d4, 2-Methoxy-d3-aniline-3,4,5,6-d4, and 1-Amino-2- . It is used in research and has a molecular formula of C7 2H7 H2 N O and a molecular weight of 130.20 .

Molecular Structure Analysis

The molecular structure of o-Anisidine derivatives has been analyzed using various techniques such as Fourier transform infrared spectroscopy and X-ray diffraction . These techniques have helped in identifying the main IR bands characteristic of polyaniline and poly (o-anisidine), confirming that the polyaniline chemical structure is in the emeraldine form .Chemical Reactions Analysis

Chemical reactions involving o-Anisidine have been studied in the context of hydrazone bond formation . This reaction is versatile and is used in several research fields. It is one of the most popular reversible reactions in dynamic combinatorial chemistry .Physical And Chemical Properties Analysis

O-Anisidine-d7 is a neat product . The physical and chemical properties of o-Anisidine derivatives have been studied using various techniques . For instance, one study discusses the formation of worm-like interlinked structures on the surface of the polyaniline layers . Another study theoretically investigates the linear and nonlinear optical activity of polymers based on poly (ortho-anisidine) and polyaniline using density functional theory .Aplicaciones Científicas De Investigación

Tobacco Research

Summary of the Application

o-Anisidine-d7 is used in the field of tobacco research . It is used in the determination of seven aromatic amines in mainstream cigarette smoke .

Methods of Application

The method involves the use of Gas Chromatography Mass Spectrometry in Negative Chemical Ionization mode (GC/MS-NCI) .

Results or Outcomes

The method was evaluated through a series of studies from 2014 to 2019 . The results showed relatively large variation, with repeatability ® in the range of 15% - 64% and reproducibility ® from 32% to 193% .

Environmental Chemistry

Summary of the Application

o-Anisidine-d7 is used in environmental chemistry for the degradation of carcinogenic pollutants .

Methods of Application

The degradation mechanism is initiated by the attack of an OH radical . Theoretical investigations are conducted using DFT (M06-2X, M11, and MN15) and ab initio (ROCBS-QB3) methods .

Results or Outcomes

The study indicates the domination of OH addition to the C2 atom in the applied temperature range . The average tropospheric lifetime is estimated to be 9.7 min at 272 K, illustrating fast degradation of o-Anisidine-d7 .

Material Science

Summary of the Application

o-Anisidine-d7 is used in the synthesis of nanocomposites in material science .

Methods of Application

Nanocomposites are synthesized by the oxidative polymerization of o-anisidine and variable percentages of BaSO4 nanoparticles .

Results or Outcomes

The nanocomposites were tested using different characterization techniques, such as FTIR, UV, and conductivity and disc-diffusion methods .

Antibacterial Applications

Summary of the Application

o-Anisidine-d7 is used in the synthesis of nanocomposites with potential antibacterial properties .

Methods of Application

The nanocomposites are prepared by oxidative polymerization of o-anisidine monomer with BaSO4 filler . The ratio of BaSO4 filler is changed at rates of 1%, 3%, 5%, 7%, and 10% with respect to the matrix .

Results or Outcomes

Different analytical techniques, such as FTIR and UV-visible spectroscopy, were employed for functional identification and optical absorption of the poly(o-anisidine)/BaSO4 nanocomposites .

Optoelectronic Applications

Summary of the Application

o-Anisidine-d7 is used in the synthesis of composites for optoelectronic applications .

Methods of Application

The composites are synthesized by an in-situ oxidative polymerization method . The charge transfer behaviors between PCBM (2,5,10% wt) which acts as an acceptor and poly(o-anisidine-co-o-toluidine) POA-POT which acts as a donor are investigated .

Results or Outcomes

The structure and morphology of the POA-POT with and without PCBM were characterized by Fourier transformation infrared spectroscopy (FT-IR), X-ray diffraction (XRD), and field emission scanning electron microscopy (FESEM) . The Uv-Vis absorption and time-resolved measurements were performed to monitor the PCBM effect on the optical properties and charge transfer .

Thermal Behavior and Flame-Retardant Properties

Summary of the Application

o-Anisidine-d7 is used in the study of thermal behavior and flame-retardant properties of polymers .

Methods of Application

The thermal properties of pure POA and its nanocomposites (MMT/POA) are examined using thermogravimetric analysis .

Results or Outcomes

Thermogravimetric analysis is often used to examine weight loss as a function of time, and especially temperature, in order to study the degradation of polymeric materials .

Safety And Hazards

Propiedades

IUPAC Name |

2,3,4,5-tetradeuterio-6-(trideuteriomethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPITZXILSNTON-AAYPNNLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N)OC([2H])([2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

o-Anisidine-d7 | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1146208.png)

![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)

![[1'-13C]uridine](/img/structure/B1146227.png)